molecular formula C16H15N3O3S B5853822 (E)-3-(2-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE

(E)-3-(2-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE

Cat. No.: B5853822
M. Wt: 329.4 g/mol
InChI Key: DMBUKTNVYGLMKB-MDZDMXLPSA-N
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Description

(E)-3-(2-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitrophenyl Substitution:

    Propenamide Formation: The final step involves the formation of the propenamide moiety, which can be achieved through amide coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Some benzothiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Fluorescent Probes: These compounds can be used as fluorescent probes in biological imaging.

Medicine

    Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents.

    Anticancer Agents: Some compounds in this class exhibit anticancer activity by targeting specific cellular pathways.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.

    Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (E)-3-(2-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group may enhance binding affinity or specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its diverse biological activities.

    2-Aminobenzothiazole: A derivative with significant biological activity.

    6-Nitrobenzothiazole:

Uniqueness

(E)-3-(2-NITROPHENYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is unique due to the combination of the nitrophenyl and benzothiazole moieties, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(10-9-11-5-1-3-7-13(11)19(21)22)18-16-17-12-6-2-4-8-14(12)23-16/h1,3,5,7,9-10H,2,4,6,8H2,(H,17,18,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUKTNVYGLMKB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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